molecular formula C11H18N2O3 B12856270 Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate

Cat. No.: B12856270
M. Wt: 226.27 g/mol
InChI Key: GWWWIDZYDGQWHO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-(2-bromo-2-methylpropyl)isoxazole-4-carboxylate with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding isoxazolines or isoxazolidines.

    Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) is typically used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of isoxazolines or isoxazolidines.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate

Uniqueness

Tert-butyl 3-(2-aminopropan-2-yl)isoxazole-4-carboxylate is unique due to its specific structural features, such as the presence of both an amino group and an isoxazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)7-6-15-13-8(7)11(4,5)12/h6H,12H2,1-5H3

InChI Key

GWWWIDZYDGQWHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CON=C1C(C)(C)N

Origin of Product

United States

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